3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for other bioactive compounds
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at positions 3 and 4.
3,4-Dimethoxyphenylacetic acid: Used in the synthesis of various pharmaceuticals.
3,4-Dimethoxyphenylpropionic acid: A phenylpropanoic acid derivative.
Uniqueness
3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific structure, which combines a pyrazole ring with a dimethoxyphenyl group and a carboxamide moiety.
Properties
CAS No. |
765286-72-4 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c1-16-7-9(13(14)17)12(15-16)8-4-5-10(18-2)11(6-8)19-3/h4-7H,1-3H3,(H2,14,17) |
InChI Key |
NZFGMSLTRVIFPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)N |
Origin of Product |
United States |
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